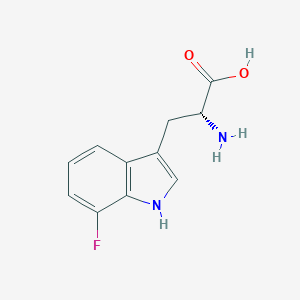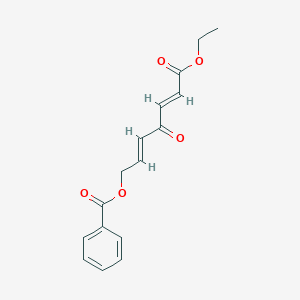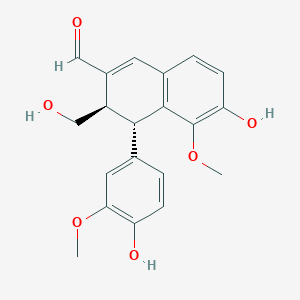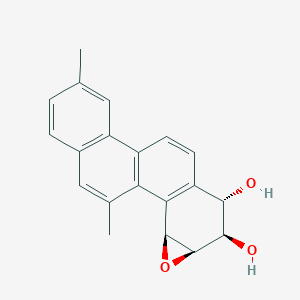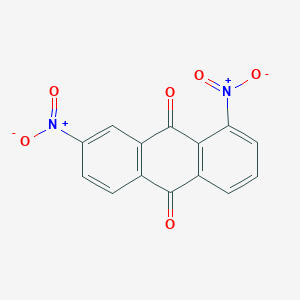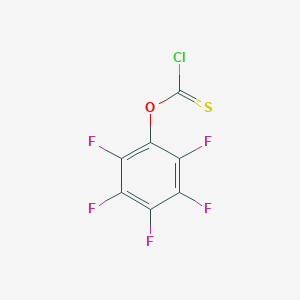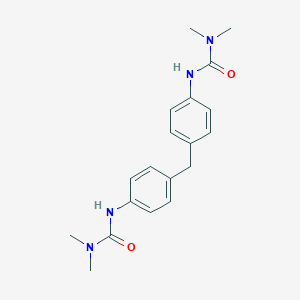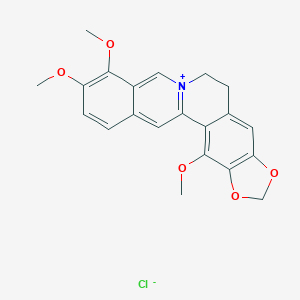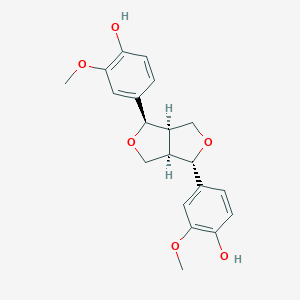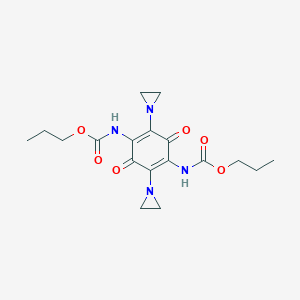
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester, also known as BCNU, is a chemical compound that has been widely used in scientific research for its unique properties. BCNU is a highly reactive alkylating agent that has been shown to have potent anti-cancer activity.
Wirkmechanismus
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is a highly reactive alkylating agent that works by binding to DNA and causing DNA damage. The alkyl groups on (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester react with the nitrogen atoms on the DNA bases, leading to the formation of cross-links between DNA strands. These cross-links prevent DNA from replicating and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancers and is often used in combination with other chemotherapy agents. However, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester also has a number of limitations. It is highly toxic and can cause serious side effects, including bone marrow suppression and pulmonary toxicity. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has a short half-life, which limits its effectiveness in some applications.
Zukünftige Richtungen
There are a number of future directions for (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has potential applications in gene therapy and as a treatment for autoimmune diseases, which warrant further investigation.
Synthesemethoden
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is synthesized by reacting 1,4-bis(2-chloroethyl)-1,4-cyclohexadiene with sodium azide followed by hydrolysis with sodium hydroxide. The resulting product is then reacted with dipropylamine to form (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester.
Wissenschaftliche Forschungsanwendungen
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including brain tumors, lymphomas, and leukemia. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester works by alkylating DNA, which leads to DNA damage and ultimately cell death. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been studied for its potential use in gene therapy and as a treatment for autoimmune diseases.
Eigenschaften
CAS-Nummer |
125659-90-7 |
|---|---|
Produktname |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester |
Molekularformel |
C18H24N4O6 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
propyl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propoxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-3-9-27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10-4-2)14(15(11)23)22-7-8-22/h3-10H2,1-2H3,(H,19,25)(H,20,26) |
InChI-Schlüssel |
NZGZATAQMWPGSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
Kanonische SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
Andere CAS-Nummern |
125659-90-7 |
Synonyme |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dipropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



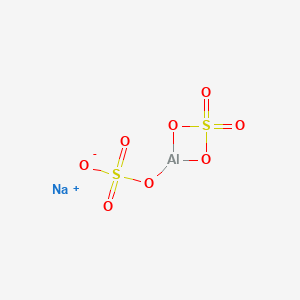
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
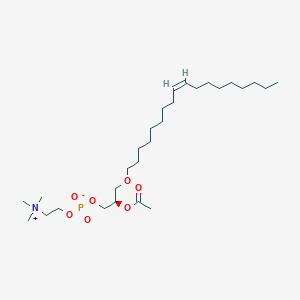
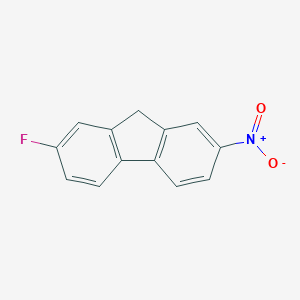
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
